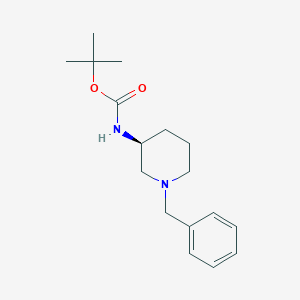

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

描述

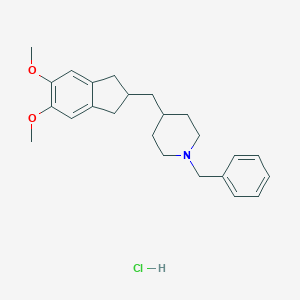

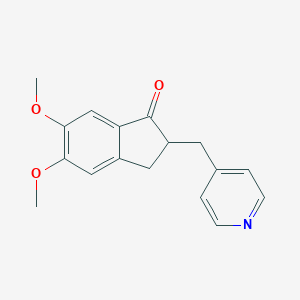

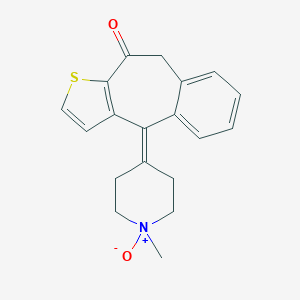

“(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate” can be analyzed using X-ray diffraction . The crystal structure of human butyrylcholinesterase in complex with N-((1-benzylpiperidin-3-yl)methyl)-N-methylnaphthalene-2-sulfonamide has been solved .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate” can be found in chemical databases .科学研究应用

Structural Characterization and Hydrogen Bond Interactions

One area of application involves the structural characterization of carbamate derivatives, including similar compounds to "(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate". For example, the study of two carbamate derivatives highlighted the importance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, which is crucial for understanding molecular interactions and designing drugs with specific binding properties (Das et al., 2016).

Novel Synthetic Pathways

Research has also focused on developing new synthetic pathways for creating carbamate derivatives, which serve as intermediates for natural products and potential therapeutic agents. For instance, a study on the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine shows the compound's relevance in producing cytotoxic agents against human carcinoma cell lines, demonstrating the compound's potential in cancer research (Tang et al., 2014).

Chiral Synthesis and Stereoselectivity

Another significant application is in the field of chiral synthesis, where the stereoselective preparation of carbamate derivatives is crucial for developing enantiomerically pure compounds. The efficient chiral inversion mediated by Boc-involved neighboring group participation highlights the utility of such compounds in simplifying synthesis processes and improving yield and purity, essential for pharmaceutical applications (Li et al., 2015).

Photoredox-Catalyzed Reactions

Photoredox catalysis represents a modern application area, where carbamate derivatives are used in amination reactions to assemble complex molecules like 3-aminochromones. This method showcases the versatility of carbamate derivatives in facilitating mild conditions for bond formation, broadening the scope of their application in synthesizing biologically active molecules (Wang et al., 2022).

Enantioselective and Asymmetric Synthesis

The enantioselective synthesis of carbamate derivatives, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, for use as building blocks in protease inhibitors, demonstrates the compound's role in designing novel therapeutic agents. This research highlights the importance of asymmetric synthesis techniques in creating compounds with potential pharmaceutical applications (Ghosh et al., 2017).

安全和危害

未来方向

Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring new applications of piperidine derivatives in the pharmaceutical industry .

属性

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441541 | |

| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

CAS RN |

216854-24-9 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(phenylmethyl)-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216854-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

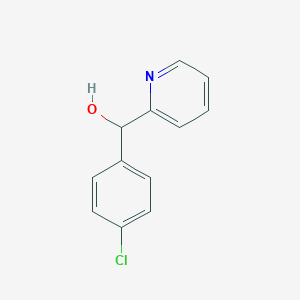

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)

![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)